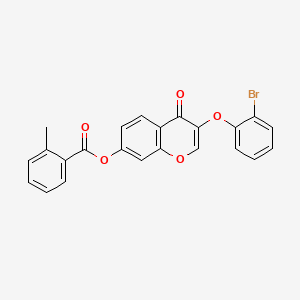![molecular formula C20H23N3O3 B11667910 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11667910.png)
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazid ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung ist durch das Vorhandensein einer Hydrazidgruppe, eines Morpholinrings und einer Hydroxyphenylgruppe gekennzeichnet, die zu ihren besonderen chemischen Eigenschaften beitragen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazid erfolgt typischerweise durch Kondensation von 2-Hydroxyacetophenon mit 4-(Morpholin-4-ylmethyl)benzohydrazid unter sauren Bedingungen. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel mit Zugabe einiger Tropfen Eisessigsäure durchgeführt, um die Reaktion zu katalysieren. Die Mischung wird mehrere Stunden unter Rückfluss erhitzt und anschließend abgekühlt, um das Produkt auszufällen.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dazu gehören die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, um höhere Ausbeuten und Reinheit zu erzielen. Die industrielle Produktion kann auch kontinuierliche Flussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation reaction between 4-[(morpholin-4-yl)methyl]benzohydrazide and 1-(2-hydroxyphenyl)ethanone. The reaction is usually carried out in an anhydrous solvent such as ethanol or methanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is then refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Hydrazidgruppe kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern häufig Katalysatoren wie Aluminiumchlorid (AlCl3) oder Eisen(III)chlorid (FeCl3).
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.
Biologie: Wird auf sein Potenzial als Enzyminhibitor untersucht.
Medizin: Wird auf seine antimikrobiellen und anticancerogenen Eigenschaften untersucht.
Industrie: Wird bei der Synthese von fortschrittlichen Materialien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxyphenylgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden und deren Aktivität hemmen. Der Morpholinring kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern und so ihre Interaktion mit biologischen Zielstrukturen erleichtern. Die Hydrazidgruppe kann an Redoxreaktionen teilnehmen und so zur biologischen Aktivität der Verbindung beitragen.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, the presence of the hydrazone moiety allows it to participate in redox reactions, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]benzohydrazid
- 2-Hydroxy-N'-[(1E)-1-(2-Pyridinyl)ethylidene]benzohydrazid
Einzigartigkeit
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazid ist einzigartig aufgrund des Vorhandenseins des Morpholinrings, der in den oben aufgeführten ähnlichen Verbindungen nicht vorkommt. Dieses Strukturmerkmal verbessert seine Löslichkeit und seine potenzielle biologische Aktivität und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C20H23N3O3 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C20H23N3O3/c1-15(18-4-2-3-5-19(18)24)21-22-20(25)17-8-6-16(7-9-17)14-23-10-12-26-13-11-23/h2-9,24H,10-14H2,1H3,(H,22,25)/b21-15+ |
InChI-Schlüssel |
GMEAKCXLXHLFNC-RCCKNPSSSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=CC=C3O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667833.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667840.png)
![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B11667843.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667850.png)
![(4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667852.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667861.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(cyanomethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11667868.png)
![4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11667876.png)
![N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667882.png)
![N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11667885.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide](/img/structure/B11667892.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)

![(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667907.png)
